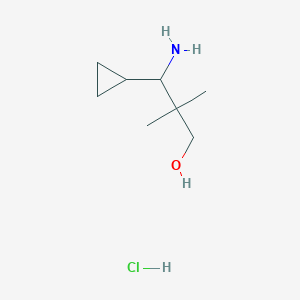![molecular formula C7H3BrClNS B1529525 3-Bromo-7-chlorothieno[2,3-C]pyridine CAS No. 1315360-86-1](/img/structure/B1529525.png)
3-Bromo-7-chlorothieno[2,3-C]pyridine
Übersicht
Beschreibung
3-Bromo-7-chlorothieno[2,3-C]pyridine is a chemical compound with the molecular formula C7H3BrClNS. It has an average mass of 248.527 Da and a monoisotopic mass of 246.885803 Da .
Molecular Structure Analysis
The InChI code for 3-Bromo-7-chlorothieno[2,3-C]pyridine is 1S/C7H3BrClNS/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Behavior
The synthesis of 4-Hetero-1-yl-2-bromothieno[3,2-c]pyridines and their subsequent reaction with cyclic amines and boronic acids has been explored to produce 4-hetero-1-yl-2-arylthieno[3,2-c]pyridines. These compounds were studied for their absorption emission properties and fluorescent quantum yield, highlighting the impact of donor-acceptor substituents on their fluorescence behavior (Toche & Chavan, 2013).
Synthesis of Substituted Thieno[2,3-c]pyridines
Research has demonstrated a facile synthesis method for 2,4-Di- and 2,4,7-trisubstituted thieno[2,3-c]pyridines. The method involves treatment of dibromo- or dichloro-pyridine-4-carboxaldehyde with methyl thioglycolate, leading to the formation of substituted thieno[2,3-c]pyridines, which could be further functionalized through various coupling reactions (Zhu et al., 2008).
Structural Analysis in Coordination Polymers
Cadmium dihalides reacted with pyridine derivatives, including 3-bromo- and chloropyridines, to study the solid-state structures of coordination polymers. These studies contribute to understanding the role of halide bridges and pyridine-type ligands in the formation of coordination polymers, offering insights into their structural versatility and potential applications (Hu, Li, & Englert, 2003).
Influence of Substituents on Properties
The synthesis of new substituted thieno[3,2-c]pyridine derivatives from 3-bromo-4-chlorothieno[3,2-c]pyridine has been explored, showing the predominant effect of substituents on the fluorescence properties of these compounds. This research suggests the potential for customizing the optical properties of thienopyridines for specific applications (Chavan, Toche, & Chavan, 2017).
Safety and Hazards
The safety information for 3-Bromo-7-chlorothieno[2,3-C]pyridine indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Eigenschaften
IUPAC Name |
3-bromo-7-chlorothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCZRKWLMNKKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CS2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chlorothieno[2,3-C]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)




![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)




amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)
